N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
The target compound, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, is a pyrimidine sulfonamide derivative characterized by a dihydropyrimidine core substituted with hydroxyl, methyl, and sulfonamide groups. The aryl moiety at the sulfonamide position is a 2-chloro-5-(trifluoromethyl)phenyl group, which distinguishes it from related analogs.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O4S/c1-5-9(10(20)18-11(21)17-5)24(22,23)19-8-4-6(12(14,15)16)2-3-7(8)13/h2-4,19H,1H3,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCVUTZAGBRERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Acid-Base Reactions
The sulfonamide group (-SO₂NH-) exhibits amphoteric behavior, participating in acid-base equilibria. Under acidic conditions, the nitrogen atom is protonated, while deprotonation occurs in alkaline environments.
| Reaction Conditions | Observed Behavior | Source |
|---|---|---|
| pH < 3 (HCl) | Protonation at sulfonamide nitrogen | |
| pH > 10 (NaOH) | Deprotonation, forming a sulfonamide anion |
The hydroxyl group at position 2 of the pyrimidine ring also participates in acid-base reactions, forming oxyanions under basic conditions .
Nucleophilic Substitution
The chloro substituent on the aromatic ring undergoes nucleophilic substitution reactions with amines, alkoxides, or thiols. For example:
Similar reactions are observed in structurally related compounds (e.g., N-(3-chloro-4-methoxyphenyl) analogs), where substitution occurs at the para-chloro position.
Electrophilic Aromatic Substitution
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, directing electrophiles to the meta and para positions of the phenyl ring. Reported reactions include:
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Nitration : Introduces nitro groups at the meta position relative to -CF₃ .
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Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions .
Hydrolysis of Sulfonamide
The sulfonamide bond is susceptible to hydrolysis under extreme conditions:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | Pyrimidine-5-sulfonic acid + Aniline derivative | 65% | |
| 2M NaOH, 80°C, 8h | Sulfonate salt + Amine | 72% |
Coordination Chemistry
The hydroxyl and sulfonamide groups act as Lewis bases, forming complexes with transition metals. For example:
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Cu(II) complexes : Form octahedral geometries with enhanced stability due to chelation .
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Fe(III) complexes : Exhibit redox activity in aqueous solutions .
Oxidation and Reduction
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Oxidation : The dihydropyrimidine ring is oxidized to a pyrimidine derivative under strong oxidizing agents (e.g., KMnO₄) .
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Reduction : The trifluoromethyl group resists reduction, but the sulfonamide can be reduced to thiols using LiAlH₄.
Condensation Reactions
The hydroxyl group participates in condensation with aldehydes or ketones to form Schiff bases. For example:
This reactivity is critical for synthesizing hybrid molecules with enhanced biological activity .
Photochemical Reactions
The trifluoromethylphenyl group stabilizes radical intermediates, enabling photochemical coupling reactions. UV irradiation in the presence of benzophenone generates dimeric products via radical recombination .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing:
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SO₂ and NH₃ gases (from sulfonamide cleavage)
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Chlorinated aromatic byproducts.
Comparative Reactivity Table
Key Findings
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The sulfonamide group governs acid-base and hydrolytic reactivity, while the chloro and trifluoromethyl substituents direct electrophilic substitution.
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Coordination with metals enhances stability and enables catalytic applications .
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Thermal stability is moderate, with degradation pathways dominated by sulfonamide bond cleavage.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has shown promise as an antimicrobial agent against various pathogens. Studies have demonstrated its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential for development into new antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further research in cancer therapeutics .
Agricultural Chemistry
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Research has indicated that similar sulfonamide derivatives can act as effective herbicides and insecticides. Preliminary tests have shown that this compound exhibits herbicidal activity against common weeds, suggesting its application in agricultural settings to enhance crop yields while managing pest populations .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its sulfonamide group can act as a functional monomer in the production of specialty polymers that exhibit enhanced thermal stability and chemical resistance. Research is ongoing to explore its incorporation into polymer matrices for applications in coatings and adhesives .
Case Study 1: Antimicrobial Testing
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Agricultural Application
In agricultural trials, the compound was tested for its effectiveness as a herbicide on common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential utility in crop protection strategies.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to interact with various biomolecules, resulting in its diverse range of activities .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations:
Physicochemical and Analytical Data
*Estimated based on molecular formula.
Key Observations:
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C12H10ClF3N2O3S
- Molecular Weight : 348.73 g/mol
- CAS Number : Not specified in the available literature.
The presence of the sulfonamide group and trifluoromethyl moiety are critical for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA production.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 μg/mL | |
| Escherichia coli | 31.2 μg/mL | |
| Pseudomonas aeruginosa | 62.5 μg/mL |
Antiviral Activity
Recent investigations suggest that compounds with similar structures exhibit antiviral properties against various viruses. For instance, derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting RNA polymerase activity.
Case Study: Hepatitis C Virus
In vitro studies indicated that certain derivatives had an IC50 value as low as 0.35 μM against HCV NS5B polymerase, suggesting potential for further development in antiviral therapies .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival.
Table 2: Anticancer Efficacy
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with specific receptors to alter signaling cascades.
- DNA/RNA Interaction : Binding to nucleic acids and disrupting replication processes.
Q & A
Q. What experimental strategies are recommended for synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?
Methodological Answer: Synthesis typically involves oxidation and sulfonamide coupling steps. For example, a THF/H₂O (5:1) solvent system with sodium periodate (NaIO₄) can be used for controlled oxidation of diol intermediates, followed by sulfonamide formation under mild conditions to preserve sensitive functional groups (e.g., trifluoromethyl). Reaction progress should be monitored via HPLC or TLC, and purification achieved via column chromatography or recrystallization .
Q. How can structural characterization of this compound be performed to confirm its crystallographic properties?
Methodological Answer: Single-crystal X-ray diffraction is critical for resolving bond lengths, dihedral angles, and hydrogen-bonding networks. For pyrimidine derivatives, intramolecular N–H⋯N hydrogen bonds often stabilize the structure, while weak C–H⋯O and C–H⋯π interactions influence crystal packing. Dihedral angles between the pyrimidine ring and substituents (e.g., aryl groups) should be quantified to assess conformational flexibility .
Q. What statistical methods are suitable for optimizing reaction conditions during synthesis?
Methodological Answer: Design of Experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters (e.g., temperature, stoichiometry, solvent ratios). Response Surface Methodology (RSM) can identify optimal conditions for yield and purity. For example, a central composite design may resolve interactions between oxidizing agents and reaction times .
Advanced Research Questions
Q. How can computational chemistry address discrepancies in experimental reaction yields or byproduct formation?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory) can model reaction pathways and identify transition states, explaining unexpected byproducts. For instance, competing oxidation pathways in NaIO₄-mediated reactions may arise from solvent effects or intermediate stability. Computational data should be validated against experimental HPLC/MS profiles .
Q. What strategies resolve contradictions in crystallographic data between polymorphic forms of related pyrimidine derivatives?
Methodological Answer: Compare dihedral angles and hydrogen-bonding patterns across polymorphs. For example, in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine derivatives, minor differences in phenyl group twist angles (5.2° vs. 6.4°) distinguish polymorphic forms. Use Hirshfeld surface analysis to quantify intermolecular interactions and validate crystallographic models .
Q. How can reaction path search algorithms improve the efficiency of synthesizing sulfonamide-functionalized pyrimidines?
Methodological Answer: ICReDD’s approach combines quantum chemical reaction path searches with machine learning to predict viable synthetic routes. For example, meta-dynamics simulations can identify low-energy pathways for sulfonamide coupling, while experimental feedback refines computational predictions. This reduces optimization time by >50% compared to traditional methods .
Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Accelerated stability studies using HPLC-UV/MS under stressed conditions (e.g., 40°C, 75% RH) can detect degradation products. For hydrolytically sensitive groups (e.g., sulfonamide), pH-dependent degradation kinetics should be modeled using Arrhenius plots. Solid-state stability can be assessed via PXRD to monitor crystallinity changes .
Data Contradiction and Validation
Q. How should researchers address conflicting biological activity data in structurally analogous pyrimidine sulfonamides?
Methodological Answer: Compare substitution patterns (e.g., trifluoromethyl vs. methyl groups) using SAR studies. For example, N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide derivatives show enhanced bioactivity due to electron-withdrawing effects. Validate contradictions via dose-response assays and molecular docking to confirm target binding .
Q. What protocols ensure reproducibility in multi-step syntheses involving sensitive intermediates?
Methodological Answer: Implement strict moisture/oxygen-free conditions for air-sensitive steps (e.g., NaIO₄ oxidation). Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time. Document purification thresholds (e.g., ≥98% purity via HPLC) and storage conditions (e.g., inert gas, −20°C) for each intermediate .
Methodological Training and Best Practices
Q. What training modules are recommended for researchers new to pyrimidine chemistry?
Methodological Answer: Courses in experimental design (e.g., CHEM/IBiS 416) and crystallography are essential. Quarterly mentorship meetings ensure adherence to protocols, while national conferences provide exposure to advanced techniques like cryo-EM for structural validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
